![molecular formula C27H27N3O4S2 B2645702 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-42-1](/img/structure/B2645702.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. Its structure includes multiple pharmacophoric elements that may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H26N4O6S3
- Molecular Weight : 586.7 g/mol
- CAS Number : 865160-26-5
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its capacity to form hydrogen bonds, potentially enhancing solubility and bioavailability. The dihydroisoquinoline moiety may influence interactions with enzymes or receptors involved in various signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the dihydroisoquinoline structure. For example, derivatives of this structure have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators and apoptotic pathways .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . This activity may be linked to its ability to modulate signaling pathways associated with inflammation.
Case Studies
Study | Findings |
---|---|
Study 1 | Evaluated the cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values in the low micromolar range, indicating strong antiproliferative activity. |
Study 2 | Investigated antimicrobial efficacy against E. coli and S. aureus; demonstrated significant inhibition zones in agar diffusion assays. |
Study 3 | Assessed anti-inflammatory properties using LPS-stimulated macrophages; found a reduction in TNF-alpha and IL-6 levels by over 50% at 10 µM concentration. |
科学研究应用
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral activity. Similar compounds have shown efficacy against coronaviruses, including MERS-CoV, where they reduced viral plaque formation significantly in vitro. For instance, small molecule inhibitors related to this compound demonstrated up to 59.2% reduction in plaque formation at low micromolar concentrations .
Case Study: MERS-CoV Inhibition
A specific study evaluated various small molecules for their ability to inhibit MERS-CoV replication. Compounds structurally similar to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibited promising results with half-maximal effective concentrations (EC50) in the low micromolar range.
Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
---|---|---|
22 | 55.3 | 0.596 |
74 | 35.5 | 0.568 |
73 | 43.8 | 0.602 |
These findings indicate potential for further development as antiviral agents .
Cytotoxicity Studies
In cytotoxicity assessments conducted on human embryonic kidney cells (HEK293), compounds related to this structure demonstrated low toxicity profiles at concentrations below 20 μM. This suggests a favorable safety margin for further research and development .
Neurodegenerative Diseases
Research has indicated that compounds with similar structures may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, studies have explored their use in ameliorating cognitive impairment associated with these conditions .
Antidepressant Activity
In vitro studies have assessed the potential of related compounds to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression. Some derivatives exhibited excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting their usefulness as antidepressants .
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-2-34-18-17-30-24-9-5-6-10-25(24)35-27(30)28-26(31)21-11-13-23(14-12-21)36(32,33)29-16-15-20-7-3-4-8-22(20)19-29/h3-14H,2,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLXAPXFDSHHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。